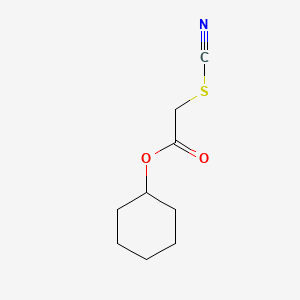
Acetic acid, thiocyanato-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, thiocyanato-, cyclohexyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (SCN) attached to the acetic acid moiety, which is further esterified with cyclohexanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, cyclohexyl ester typically involves the esterification of acetic acid with cyclohexanol in the presence of a thiocyanating agent. One common method is the photochemical or electrochemical thiocyanation, where thiocyanic acid salts are used as the source of the thiocyanato group . The reaction is initiated by visible light or electricity, which generates the SCN radical via one-electron oxidation of the SCN anion, followed by its addition to the substrate .
Industrial Production Methods: The use of visible light and electricity as green oxidants makes these methods particularly attractive for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, thiocyanato-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other reduced sulfur species.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Acetic acid, thiocyanato-, cyclohexyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid, thiocyanato-, cyclohexyl ester involves the generation of reactive intermediates, such as SCN radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s observed effects. The specific pathways involved depend on the reaction conditions and the nature of the substrates .
Comparación Con Compuestos Similares
Acetic acid, cyclohexyl ester: Lacks the thiocyanato group, making it less reactive in certain chemical processes.
Thiocyanato esters: Other esters with thiocyanato groups, such as methyl thiocyanate or ethyl thiocyanate, have similar reactivity but different physical properties due to their varying ester moieties.
Uniqueness: Acetic acid, thiocyanato-, cyclohexyl ester is unique due to the combination of the cyclohexyl ester and thiocyanato functionalities.
Propiedades
Número CAS |
5349-27-9 |
|---|---|
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
cyclohexyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C9H13NO2S/c10-7-13-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 |
Clave InChI |
ZSPGSFWBGIOVLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
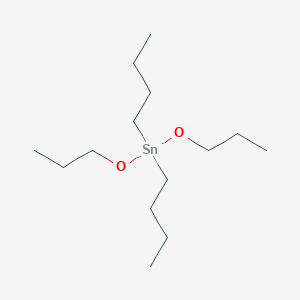


![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
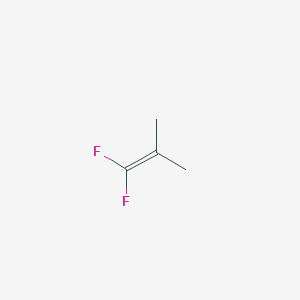

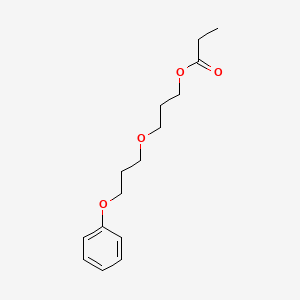
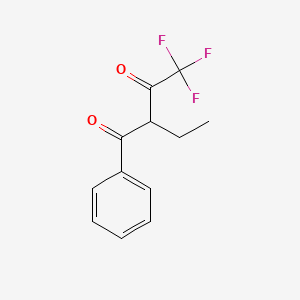
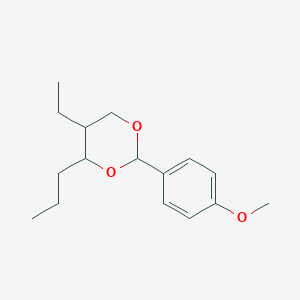
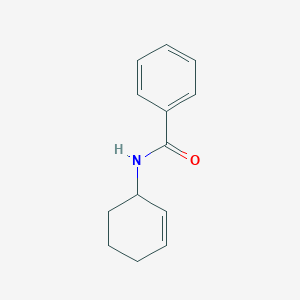
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

